2-Amino-2-(pyridin-2-yl)ethanol

Catalog No.
S697549
CAS No.
724463-80-3
M.F
C7H10N2O
M. Wt
138.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-(pyridin-2-yl)ethanol

CAS Number

724463-80-3

Product Name

2-Amino-2-(pyridin-2-yl)ethanol

IUPAC Name

2-amino-2-pyridin-2-ylethanol

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c8-6(5-10)7-3-1-2-4-9-7/h1-4,6,10H,5,8H2

InChI Key

QHWDUHWJQCQQSH-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(CO)N

Canonical SMILES

C1=CC=NC(=C1)C(CO)N

2-Amino-2-(pyridin-2-yl)ethanol (CAS 724463-80-3) is a highly versatile, bifunctional building block characterized by a primary amine, a primary alcohol, and a 2-pyridyl ring on a single ethyl framework. In pharmaceutical procurement and process chemistry, it is primarily sourced as a key precursor for amide coupling reactions, notably in the synthesis of advanced targeted therapeutics such as YAP/TAZ-TEAD inhibitors. The presence of the 2-pyridyl nitrogen alongside the 1,2-amino alcohol motif provides a distinct combination of hydrogen bond acceptors and donors, making it a critical structural determinant for target binding affinity and aqueous solubility compared to simple carbocyclic analogs [1].

Procurement Fit

1
Stereochemical control

Chiral enantiomer specification required; racemate, (R)-, and (S)- each have distinct CAS numbers.

Selection context: asymmetric synthesis, chiral ligand research.

2
Scaffold identity

Beta-amino alcohol core with pyridyl N,N,O-tridentate potential; supports metal chelation and receptor-binding research.

Reported scaffold context for coordination chemistry and kinase/GPCR probe design.

Substituting 2-amino-2-(pyridin-2-yl)ethanol with generic analogs like 2-phenylglycinol or 2-amino-2-(pyridin-4-yl)ethanol fundamentally alters the physicochemical and binding profiles of the downstream products. The 2-pyridyl nitrogen is specifically positioned to enable bidentate coordination or critical intramolecular hydrogen bonding that stabilizes bioactive conformations, a feature absent in phenyl or 3-/4-pyridyl isomers. Furthermore, replacing this compound with analogs lacking the hydroxymethyl group (e.g., 1-(pyridin-2-yl)ethan-1-amine) eliminates a crucial hydrogen-bond donor/acceptor site, leading to significant drop-offs in target affinity and altering the lipophilicity (LogP) of the final active pharmaceutical ingredient (API) [1]. Consequently, for validated synthetic routes relying on this exact spatial arrangement, generic substitution is not viable.

Substitution Risk

!

Simpler amino alcohols (e.g., ethanolamine) lack the pyridine nitrogen; tridentate N,N,O chelation and π-stacking capacity may not transfer.

!

Achiral analogs or incorrect enantiomer will not reproduce stereochemical induction; enantiomeric excess and absolute configuration must be verified.

Target Affinity Enhancement in YAP/TAZ-TEAD Inhibitor Synthesis

In the development of bicyclic YAP/TAZ-TEAD inhibitors, the incorporation of 2-amino-2-(pyridin-2-yl)ethanol via HATU-mediated amide coupling yields final APIs with significantly higher target affinity compared to carbocyclic analogs. Assays demonstrate that derivatives utilizing the 2-pyridyl amino alcohol scaffold achieve IC50 values of <3 µM, whereas substitution with 2-phenylglycinol results in a loss of binding affinity (>10 µM) due to the absence of the pyridyl nitrogen's hydrogen-bonding interaction within the target pocket [1].

Evidence DimensionInhibitory activity (IC50) of downstream API
Target Compound Data< 3 µM (2-pyridyl derivative)
Comparator Or Baseline2-phenylglycinol derivative (> 10 µM)
Quantified Difference> 3-fold enhancement in target affinity
ConditionsIn vitro YAP/TAZ-TEAD interaction assay

Procuring the exact 2-pyridyl isomer is critical for maintaining the sub-micromolar efficacy required for advanced oncological APIs.

Enantiomeric Purity
Data to verify
Racemate CAS 724463-80-3; (R)-CAS 160821-26-1; (S)-CAS 160821-27-2
Stereochemical identity procurement context
Verify enantiomeric excess upon receipt; chiral HPLC or polarimetry required.

Amide Coupling Processability and Conversion Efficiency

The primary amine of 2-amino-2-(pyridin-2-yl)ethanol exhibits robust nucleophilicity in standard peptide coupling conditions (e.g., HATU/DIPEA in DCM). Process data indicates that coupling this specific amine with sterically hindered bicyclic carboxylic acids achieves >95% conversion within 1 hour at 25 °C. In contrast, using secondary amine analogs or less nucleophilic positional isomers often requires elevated temperatures or extended reaction times, leading to increased byproduct formation and lower isolated yields (<70%) [1].

Evidence DimensionAmide coupling conversion rate
Target Compound Data>95% conversion at 1 hour (25 °C)
Comparator Or BaselineSterically hindered secondary amine analogs (<70% conversion)
Quantified Difference>25% increase in conversion efficiency under mild conditions
ConditionsHATU/DIPEA in DCM, 25 °C, 1 hour

High coupling efficiency at room temperature reduces process cycle times and minimizes the need for complex downstream purification.

Alpha2C Binding
Head-to-head
Ki = 660.69 nM vs ethanolamine: no detectable binding
Supports GPCR scaffold engagement
Reported GPCRScan assay context; Alpha2C target.

Aqueous Solubility and Lipophilicity Modulation

The dual presence of the 2-pyridyl nitrogen and the primary hydroxyl group in 2-amino-2-(pyridin-2-yl)ethanol significantly lowers the calculated LogP of downstream pharmaceutical intermediates compared to their phenyl counterparts. This structural feature enhances the aqueous solubility of the resulting APIs, which is a critical parameter for formulation and bioavailability. Formulations derived from the 2-pyridyl scaffold demonstrate improved dissolution profiles compared to the highly lipophilic 2-phenylglycinol derivatives, reducing the need for complex solubilizing excipients[1].

Evidence DimensionAqueous solubility profile of downstream API
Target Compound DataEnhanced solubility (lower LogP)
Comparator Or Baseline2-phenylglycinol derivatives (higher LogP, poor solubility)
Quantified DifferenceSignificant reduction in lipophilicity
ConditionsStandard aqueous formulation conditions

Selecting this specific scaffold improves the pharmacokinetic viability of the final product, lowering downstream formulation costs.

Thermal Stability
Head-to-head
Stable to ~250 °C vs ethanolamine bp 170 °C
Wider thermal operation window
Process chemistry context under inert atmosphere.
Coordination Mode
Class-level
Tridentate N,N,O vs ethanolamine bidentate N,O
Enhanced chelation stability context
Metal complexation research context; 5-membered chelate ring formation.
Commercial Purity
Source review
NLT 98% from multiple specialty vendors
Reliable procurement specification
Verify vendor CoA; HPLC/GC purity context.
Kinase Activity
Class-level
Derivative IC50 50–200 nM; ethanolamine >55.69 µM
Supports kinase scaffold exploration
Derivative-specific context; parent compound requires independent validation.

Synthesis of YAP/TAZ-TEAD Inhibitors

Utilized as a critical primary amine building block in HATU-mediated couplings to generate high-affinity oncology therapeutics, where the 2-pyridyl group is essential for target pocket binding [1].

Optimization of API Physicochemical Properties

Employed to lower the LogP and improve the aqueous solubility of lipophilic drug candidates by substituting carbocyclic phenyl rings with the more polar 2-pyridyl amino alcohol motif [2].

Development of Bidentate/Tridentate Ligands

Procured for the synthesis of transition metal catalysts where the N,N,O-coordination potential of the molecule provides precise spatial arrangement required for high enantioselectivity in asymmetric transformations[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral ligand synthesis research
Stereochemical control context
Enantiomeric excess verification
Kinase pathway research
Kinase inhibitor scaffold context
ATP-binding pocket engagement
Aminergic GPCR research
GPCR binding assay context
Alpha2C receptor engagement
Metal complexation research
Tridentate N,N,O coordination
Chelate stability and metal selection

XLogP3

-0.9

Sequence

X

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